molecular formula C14H13N3O2 B267716 3-Phenylureidobenzamide

3-Phenylureidobenzamide

Cat. No.: B267716
M. Wt: 255.27 g/mol
InChI Key: DPGBFFXNAAIYOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenylureidobenzamide is a benzamide derivative characterized by a ureido (-NH-C(=O)-NH-) group linking a phenyl moiety to the benzamide core. Its molecular structure (C₁₃H₁₁N₃O₂) confers unique physicochemical properties, such as moderate polarity due to the amide and urea functionalities, which influence solubility and hydrogen-bonding capacity. Applications of this compound are hypothesized to include pharmaceutical intermediates or bioactive molecules, though further pharmacological validation is required.

Properties

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

3-(phenylcarbamoylamino)benzamide

InChI

InChI=1S/C14H13N3O2/c15-13(18)10-5-4-8-12(9-10)17-14(19)16-11-6-2-1-3-7-11/h1-9H,(H2,15,18)(H2,16,17,19)

InChI Key

DPGBFFXNAAIYOC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)C(=O)N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences between 3-Phenylureidobenzamide and related compounds:

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol)
This compound Benzamide Ureido, Phenyl 241.25
2-Aminobenzamide Benzamide Amino (-NH₂) 136.15
N-Phenyl-4-(trifluoromethoxy)benzamide (3u) Benzamide Trifluoromethoxy (-OCF₃), Phenyl 295.23
Compound (2) () Triazole Phenylacetyl, NH₂ Not reported

Key Observations :

  • N-Phenyl-4-(trifluoromethoxy)benzamide (3u) incorporates a trifluoromethoxy group, increasing lipophilicity and metabolic stability relative to the phenylureido moiety .
  • Compound (2) () contains a triazole ring, which may confer distinct coordination properties and biological activity .

Insights :

  • The synthesis of 3u employs Bu₄NI as a catalyst and TBHP as an oxidant, achieving moderate yields .
  • Compound (2) requires multi-step reactions, including nucleophilic substitutions, suggesting higher complexity compared to simpler benzamides .

Spectroscopic Characterization

Comparative spectroscopic data (¹H NMR) for selected compounds:

Compound Notable ¹H NMR Peaks (δ, ppm)
This compound Data not available in evidence
Compound (2) () 3.4 (s, CH₂), 4.3 (s, NH₂), 7.5–8.2 (aromatic), 13.0 (s, NH)
3u () Peaks not reported; characterized by HRMS and TLC

Remarks :

  • Compound (2) exhibits distinct NH₂ and aromatic proton signals, consistent with its triazole and phenylacetyl groups .
  • Lack of data for this compound underscores the need for further experimental characterization.

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